molecular formula C21H22N2O5S2 B2968138 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one CAS No. 325695-57-6

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one

Cat. No.: B2968138
CAS No.: 325695-57-6
M. Wt: 446.54
InChI Key: JHPHGYFNEYWXJU-UHFFFAOYSA-N
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Description

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one is a synthetic organic compound characterized by the presence of two pyrrolidin-1-ylsulfonyl groups attached to a fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with pyrrolidine and a sulfonylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-ylsulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-dibromo-9H-fluoren-9-one: A precursor in the synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one.

    2,7-dimethyl-9H-fluoren-9-one: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the presence of pyrrolidin-1-ylsulfonyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,7-bis(pyrrolidin-1-ylsulfonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c24-21-19-13-15(29(25,26)22-9-1-2-10-22)5-7-17(19)18-8-6-16(14-20(18)21)30(27,28)23-11-3-4-12-23/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHGYFNEYWXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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